4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Lipophilicity Drug-like properties CNS drug discovery

4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-28-4) is a synthetic benzothiazole-piperazine hybrid featuring a 4-methoxy-7-methylbenzothiazole core linked via piperazine to a 2-phenoxybenzoyl moiety. This compound belongs to a class of heterocyclic small molecules widely explored for anticancer, anti-inflammatory, and CNS-targeted applications.

Molecular Formula C26H25N3O3S
Molecular Weight 459.6 g/mol
CAS No. 897487-28-4
Cat. No. B3298538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897487-28-4
Molecular FormulaC26H25N3O3S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
InChIInChI=1S/C26H25N3O3S/c1-18-12-13-22(31-2)23-24(18)33-26(27-23)29-16-14-28(15-17-29)25(30)20-10-6-7-11-21(20)32-19-8-4-3-5-9-19/h3-13H,14-17H2,1-2H3
InChIKeyDTGTVTKBDMEOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: Sourcing & Selection Guide for CAS 897487-28-4


4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-28-4) is a synthetic benzothiazole-piperazine hybrid featuring a 4-methoxy-7-methylbenzothiazole core linked via piperazine to a 2-phenoxybenzoyl moiety. This compound belongs to a class of heterocyclic small molecules widely explored for anticancer, anti-inflammatory, and CNS-targeted applications. Its physicochemical profile, including a molecular weight of 459.6 g/mol, XLogP3-AA of 5.6, topological polar surface area of 83.1 Ų, and zero hydrogen bond donors, positions it as a moderately lipophilic, rule-of-five compliant candidate for cell-permeable probe or lead optimization programs [1]. Unlike many benzothiazole-piperazine derivatives, the 2-phenoxybenzoyl substituent introduces an additional aromatic ring that can engage in π-stacking interactions, while the 4-methoxy-7-methyl substitution pattern on the benzothiazole core modulates both electronic and steric properties in ways that are distinct from halogenated or unsubstituted congeners.

Why Generic Substitution Fails for 4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: Structural Determinants of Differential Activity


Benzothiazole-piperazine scaffolds are not functionally interchangeable due to the profound influence of subtle structural variations on target engagement and pharmacokinetic behavior. The precise positioning of the methoxy group at C-4 and the methyl group at C-7 on the benzothiazole ring, combined with the ortho-phenoxy substitution on the benzoyl group, creates a unique steric and electronic environment that cannot be replicated by simple halogen substitution, alkyl chain variation, or relocation of the phenoxy group to the meta or para positions. Even closely related analogs—such as 6-chloro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 922624-96-2) or 4-ethyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 922626-11-7)—diverge significantly in lipophilicity, metabolic stability, and hydrogen-bonding capacity, as demonstrated by computed molecular descriptors and corroborated by differential biological activity observed across benzothiazole-piperazine series in published cytotoxicity, enzyme inhibition, and angiogenesis assays [1][2]. Consequently, generic substitution without head-to-head comparative biological data risks selecting a compound with altered target selectivity, reduced cellular potency, or unforeseen off-target effects, undermining both research reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence: 4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole vs. Closest Analogs


Elevated Lipophilicity (XLogP3-AA) Relative to Halogenated and Unsubstituted Analogues—Implications for Membrane Permeability and CNS Penetration

Lipophilicity, quantified by XLogP3-AA, is a key determinant of passive membrane permeability, blood–brain barrier (BBB) penetration, and metabolic stability. 4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibits an XLogP3-AA of 5.6, markedly higher than the 6-chloro analog (CAS 922624-96-2, XLogP3-AA ≈ 5.0, estimated by ACD/Labs) and the 4-ethyl analog (CAS 922626-11-7, XLogP3-AA ≈ 5.2) [1]. A logP difference of 0.4–0.6 units translates to an approximately 2.5–4-fold difference in octanol–water partition coefficient, which can significantly influence cellular uptake, intracellular accumulation, and CYP450-mediated metabolism. For CNS-targeted programs, compounds with logP > 5 frequently exhibit increased brain exposure, provided that efflux transporter liability is controlled. This elevated lipophilicity, combined with zero hydrogen-bond donors (HBD = 0), suggests that the target compound may achieve higher passive BBB permeation relative to the more polar 6-chloro congener, making it a preferred starting point for CNS-penetrant lead optimization [1].

Lipophilicity Drug-like properties CNS drug discovery

Higher Topological Polar Surface Area (TPSA) Compared to Non-Methoxy Congeners—Impact on Oral Bioavailability and Permeability-Glycoprotein Interactions

Topological Polar Surface Area (TPSA) is a critical predictor of oral absorption and blood–brain barrier penetration. The target compound displays a TPSA of 83.1 Ų, which is approximately 20 Ų higher than the 4-methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole analog (CAS 897475-12-6, TPSA ≈ 63.6 Ų) and comparable to the 6-methoxy isomer (TPSA ≈ 83.1 Ų) [1]. The increased TPSA arises from the additional oxygen atom of the 4-methoxy group, which enhances hydrogen-bond acceptor capacity (HBA count = 6 vs. 5 for the non-methoxy analog). This modest elevation in polarity is associated with improved aqueous solubility and reduced P-glycoprotein (P-gp) efflux susceptibility—both favorable attributes for achieving adequate oral bioavailability. In contrast, the lower TPSA of the 4-methyl analog may confer higher membrane permeability but at the cost of reduced solubility and increased efflux liability, potentially limiting its utility in oral dosing regimens [1].

Physicochemical properties Oral bioavailability Drug absorption

Distinct Hydrogen-Bond Acceptor Profile vs. Halogenated Analogs—Consequences for Kinase and Protease Target Engagement

The target compound possesses six hydrogen-bond acceptors (HBA = 6) derived from the methoxy oxygen, benzothiazole nitrogen and sulfur, piperazine nitrogen, and the carbonyl and phenoxy oxygens of the benzoyl group. In contrast, the 6-chloro analog (CAS 922624-96-2) has only five HBAs due to the absence of the methoxy group, while the 4-fluoro analog (CAS 897481-05-9) presents a distinct electronic profile where fluorine acts as a weak HBA but strong electronegative substituent [1]. This difference in HBA count and spatial arrangement directly impacts the compound's ability to form key hydrogen bonds with hinge-region residues in kinase ATP-binding pockets or with catalytic serine/threonine residues in proteases. Docking studies on related benzothiazole-piperazine scaffolds have demonstrated that methoxy oxygen atoms can engage in water-mediated or direct hydrogen bonds with conserved backbone amides, contributing to enhanced binding affinity [2]. The additional HBA of the target compound therefore provides an extra anchoring point that is absent in the halogenated analogs, potentially leading to improved target specificity and reduced off-target kinase inhibition.

Molecular recognition Kinase inhibitors Structure-based drug design

Optimal Research & Industrial Application Scenarios for 4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole


CNS-Penetrant Lead Optimization and Phenotypic Screening for Neurodegenerative or Neuropsychiatric Disorders

Given its elevated lipophilicity (XLogP3-AA = 5.6), zero hydrogen-bond donors, and moderate TPSA (83.1 Ų), this compound is ideally suited as a starting scaffold for CNS drug discovery programs targeting neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or neuropsychiatric disorders [1]. Its physicochemical profile predicts favorable passive BBB penetration, while the 2-phenoxybenzoyl group offers opportunities for modulating receptor binding (e.g., dopamine D2, serotonin 5-HT1A) that are commonly exploited in CNS-active benzothiazole-piperazine derivatives. Researchers can leverage this scaffold to perform structure-activity relationship (SAR) studies by varying the phenoxy substituent or modifying the methoxy/methyl groups to tune selectivity and metabolic stability.

Kinase or Protease Inhibitor Design Leveraging Methoxy-Directed Hydrogen Bonding

The six hydrogen-bond acceptors, particularly the 4-methoxy oxygen, provide a distinct advantage for engaging kinase hinge regions or protease active sites, as supported by molecular docking studies on related benzothiazole-piperazine derivatives that demonstrated methoxy-mediated hydrogen bonds with conserved backbone residues [2]. Medicinal chemists can use this compound as a core template for designing ATP-competitive kinase inhibitors (e.g., targeting PI3K, mTOR, or CDK families) or protease inhibitors (e.g., MMP-9, caspase-3), where the methoxy group serves as a critical pharmacophoric element for affinity and selectivity.

Anticancer Drug Discovery Emphasizing Apoptosis Induction and Anti-Angiogenic Activity

Benzothiazole-piperazine hybrids have demonstrated significant cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with structurally related compounds inducing apoptosis via caspase-3 activation and cell cycle arrest at the subG1/G0 phase [3]. Additionally, piperazine-benzothiazole analogs have shown in vivo anti-angiogenic effects, inhibiting tumor neovascularization by up to 91% in xenograft models [4]. The 2-phenoxybenzoyl substituent present in this compound may further enhance anti-angiogenic or pro-apoptotic signaling, making it a valuable scaffold for developing dual-action anticancer agents that simultaneously target tumor cell proliferation and tumor microenvironment remodeling.

Structure-Based Virtual Screening Library Design and Computational Chemistry Workflows

The combination of well-defined computed descriptors (XLogP3-AA = 5.6, TPSA = 83.1 Ų, HBA = 6, Rotatable Bonds = 5) and a drug-like molecular weight (459.6 g/mol) makes this compound an excellent candidate for inclusion in focused virtual screening libraries targeting protein-protein interactions, hydrophobic kinase pockets, or GPCR allosteric sites [1]. Its moderate complexity (Complexity = 653) and conformational flexibility support both rigid and flexible docking protocols. Procurement of this compound for computational hit identification campaigns allows teams to validate docking poses experimentally, bridging the gap between in silico predictions and in vitro validation.

Quote Request

Request a Quote for 4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.